Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate
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Overview
Description
Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate is a chemical compound belonging to the class of chromenes, which are known for their diverse biological and pharmacological properties. This compound is characterized by the presence of a bromine atom at the 6th position, an oxo group at the 2nd position, and an ethyl ester group at the 4th position of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate typically involves the bromination of a chromene precursor followed by esterification. One common method involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ethyl ester . Another approach includes the Reformatsky reaction, where ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is synthesized by reacting methyl 1-bromocyclobutanecarboxylate with zinc .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Hydrolysis: Aqueous acidic or basic solutions, typically hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 6-amino or 6-thio derivatives of the chromene.
Reduction: Formation of 6-bromo-2-hydroxy-2H-chromene-4-carboxylate.
Hydrolysis: Formation of 6-bromo-2-oxo-2H-chromene-4-carboxylic acid.
Scientific Research Applications
Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: Used in studies to understand the biological pathways and molecular targets involved in its pharmacological effects.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex chromene derivatives with enhanced biological activities.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to reduced inflammation. The bromine atom and oxo group play crucial roles in its binding affinity and specificity towards these targets . Further studies are needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-2-oxo-2H-chromene-4-carboxylate
- Ethyl 6-fluoro-2-oxo-2H-chromene-4-carboxylate
- Ethyl 6-iodo-2-oxo-2H-chromene-4-carboxylate
Uniqueness
Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C12H9BrO4 |
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Molecular Weight |
297.10 g/mol |
IUPAC Name |
ethyl 6-bromo-2-oxochromene-4-carboxylate |
InChI |
InChI=1S/C12H9BrO4/c1-2-16-12(15)9-6-11(14)17-10-4-3-7(13)5-8(9)10/h3-6H,2H2,1H3 |
InChI Key |
NGYPJUJWJIAUBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)OC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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